Win VI

Beschreibung

Historical Context and Initial Academic Mentions of WIN VI

The historical context of this compound is linked to research into antiviral compounds, specifically targeting picornaviruses like human rhinoviruses. The Sterling-Winthrop Pharmaceuticals Research Division developed a family of compounds, including WIN 52035, which were found to inhibit the infectivity of several picornaviruses in cell cultures and some animal models. iucr.orgnih.gov Early academic mentions and structural studies of WIN 52035 date back to at least the mid-1990s, with publications detailing its interaction with human rhinovirus 14 (HRV14). ebi.ac.ukrcsb.org These initial studies often involved crystallographic analyses to understand how these hydrophobic compounds bind to viral proteins. iucr.org

Chemical Nomenclature and Structural Classification of this compound

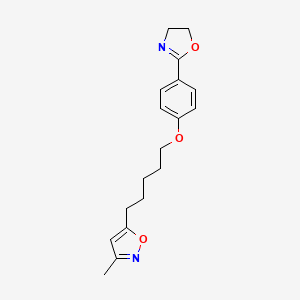

This compound is systematically named 5-(5-(4-(4,5-Dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole. ontosight.aijst.go.jp It is classified as an isoxazole (B147169), a five-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. ontosight.ai The chemical structure of WIN 52035 is characterized by an isoxazole ring substituted with a methyl group at the 3-position and a pentyl chain at the 5-position. This pentyl chain is linked to a phenoxy group, which is further connected to a 4,5-dihydro-2-oxazolyl moiety. ontosight.ai The molecular formula of WIN 52035 is C₁₈H₂₂N₂O₃, and its molecular weight is approximately 314.38 g/mol . epa.govnih.gov The compound is described as achiral. nih.gov

Table 1: Chemical Identifiers and Properties of this compound (WIN 52035)

| Property | Value | Source |

| Synonyms | WIN 52035, 5-(5-(4-(4,5-Dihydro-2-oxazoly)phenoxy)pentyl)-3-methylisoxazole, etc. | jst.go.jpebi.ac.uksolubilityofthings.com |

| CAS Registry Number | 98034-30-1 | ontosight.aiebi.ac.uk |

| CHEMBL ID | CHEMBL266800 | ontosight.aiebi.ac.uk |

| UNII | APD6GOX5WK | ontosight.aiebi.ac.uk |

| Molecular Formula | C₁₈H₂₂N₂O₃ | epa.govnih.govebi.ac.ukuni.lu |

| Molecular Weight | 314.38 g/mol (Average) / 314.163043 g/mol (Monoisotopic) | epa.govnih.gov |

| SMILES Notation | CCOc1ccc(cc1)OCCCCCn2c(on2)C or Cc1cc(CCCCCOc2ccc(cc2)C2=NCCO2)on1 | ontosight.aijst.go.jpebi.ac.ukuni.lu |

| InChI Key | IWZDYGHUSXWPPM-UHFFFAOYSA-N | jst.go.jpebi.ac.ukuni.lu |

| Structural Classification | Isoxazole | ontosight.ai |

| Stereochemistry | Achiral | nih.gov |

Significance of this compound in Contemporary Chemical Sciences

Current Landscape of Academic Research on this compound and Identified Knowledge Gaps

Current academic research on this compound continues to explore its interactions with viruses, particularly in the context of viral resistance and assembly. Studies have investigated the effects of WIN 52035 on specific rhinovirus mutants, demonstrating its requirement for virion assembly in certain cases. nih.govresearchgate.net Crystallographic studies remain relevant for understanding the precise binding modes of WIN 52035 within viral capsids. iucr.orgebi.ac.ukrcsb.org

Despite the research conducted, several knowledge gaps regarding this compound persist. While its interaction with certain viruses is documented, a comprehensive understanding of its potential interactions with a wider range of biological targets is less widely documented in the provided information. ontosight.ai Details regarding its specific pharmacological properties beyond its antiviral application are not extensively detailed. ontosight.ai Furthermore, while its chemical structure is well-defined, detailed research findings on novel synthetic routes specifically for this compound in recent academic literature are not prominently featured in the search results. The broader significance of this compound within the context of contemporary chemical synthesis research, beyond its known antiviral application, appears to be an area where more detailed, publicly available information could enhance the understanding of its full potential in chemical sciences.

Table 2: Research Findings Related to this compound

| Research Area | Key Findings | Source |

| Antiviral Activity (Picornaviruses) | Inhibits infectivity of several picornaviruses, including human rhinoviruses, by binding to the viral capsid. iucr.orgnih.gov Blocks attachment of HRV16. asm.org | iucr.orgnih.govasm.org |

| Viral Assembly | Can be required for the assembly of virions in certain drug-dependent human rhinovirus mutants. nih.govresearchgate.netasm.org | nih.govresearchgate.netasm.org |

| Capsid Binding | Binds to the interior of the β-barrel of viral protein 1 (VP1). iucr.org The smaller WIN 52035 binds deep in the β-barrel. iucr.org | iucr.org |

| Interaction with Mutants | Antiviral compounds bind to mutant viruses in a manner similar to wild-type virus, but conformational changes can differ. iucr.orgrcsb.org Compensation mutants may function by shifting the equilibrium in favor of receptor binding. rcsb.org | iucr.orgrcsb.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-14-13-17(23-20-14)5-3-2-4-11-21-16-8-6-15(7-9-16)18-19-10-12-22-18/h6-9,13H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDYGHUSXWPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=CC=C(C=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243387 | |

| Record name | Win 52035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98034-30-1 | |

| Record name | Win 52035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 52035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-(4-(4,5-DIHYDROOXAZOL-2-YL)PHENOXY)PENTYL)-3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APD6GOX5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Win Vi

Retrosynthetic Analysis of the WIN VI Molecular Architecture

A retrosynthetic analysis of the this compound molecule (PubChem CID 2709790) involves identifying potential disconnections that lead to simpler, readily available starting materials. The molecule can be conceptually cleaved at several points, focusing on the formation of the heterocyclic rings and the ether linkage.

One primary disconnection could be the ether bond, separating the molecule into a phenol-containing fragment and a pentyl chain linked to the isoxazole (B147169) moiety. Further disconnections would target the formation of the isoxazole and dihydrooxazole rings.

For the isoxazole ring, a common retrosynthetic approach involves precursors that can undergo a [3+2] cycloaddition or a cyclocondensation reaction. Suitable precursors include 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds reacting with hydroxylamine (B1172632) or its derivatives. researchgate.netnih.govsciensage.info Given the 3-methyl-5-substituted isoxazole structure in this compound, a potential precursor could be a 1,3-dicarbonyl or an enone with the appropriate substitution pattern.

The dihydrooxazole (2-oxazoline) ring can be envisioned as arising from the cyclization of a 2-aminoalcohol with a carboxylic acid or a carboxylic acid derivative such as an ester, amide, or nitrile. Alternatively, they can be formed by the cyclization of nitriles with epoxides. nih.gov The 4,5-dihydro substitution pattern in this compound suggests a precursor involving a 1,2-aminoalcohol or an epoxide.

The pentyl chain and the phenoxy linker connect these two heterocyclic units. The ether linkage could be formed via a Williamson ether synthesis, requiring a phenoxide and an alkyl halide or equivalent leaving group, or through other coupling strategies.

Therefore, a possible retrosynthetic pathway might involve synthesizing the substituted isoxazole and dihydrooxazole fragments separately and then coupling them via the pentyl-phenoxy linker.

Classical and Modern Synthetic Routes to the this compound Core Structure

The synthesis of the this compound core structure would likely involve the formation of the isoxazole and dihydrooxazole rings and the construction of the linker. While specific routes for this compound are not detailed in the provided search results, general methods for synthesizing its constituent heterocycles and linking units can be applied.

Cyclization Processes for Isoxazole and Dihydrooxazole Moieties

The isoxazole ring can be synthesized through various cyclization reactions. A classical approach involves the reaction of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds or α,β-unsaturated ketones or aldehydes. researchgate.netnih.govsciensage.info For example, a 1,3-dicarbonyl precursor appropriately substituted with a methyl group and the pentyl-phenoxy-dihydrooxazole chain could undergo cyclocondensation with hydroxylamine to form the isoxazole ring. Another method involves the reaction of hydroxylamine with chalcone (B49325) derivatives. researchgate.net

Dihydrooxazoles can be synthesized by the reaction of 1,2-aminoalcohols with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters, or nitriles) under dehydrating conditions. nih.gov The Pinner reaction, involving the acid-catalyzed reaction of a nitrile with an aminoalcohol, is another route to dihydrooxazolines. Given the structure of this compound, a 1,2-aminoalcohol attached to the phenyl ring of the phenoxy linker could react with a carboxylic acid derivative of the pentyl-isoxazole chain, or vice versa, to form the dihydrooxazole ring. Cyclization of nitriles with epoxides is also a known method for dihydrooxazole synthesis. nih.gov

Investigation of Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity

The efficiency and selectivity of cyclization reactions are highly dependent on the catalyst system and reaction conditions employed. For isoxazole synthesis, catalysts such as sodium acetate (B1210297) in ethanol (B145695) have been reported. researchgate.net The choice of solvent (e.g., DMSO, pyridine, ethanol, acetic acid) and temperature (e.g., room temperature to reflux) significantly impact reaction rate and product yield. researchgate.netnih.gov Acidic conditions, for instance, can be necessary for the formation of the isoxazole ring in some methods. nih.gov

In dihydrooxazole synthesis, various catalysts, including acids and transition metals, can be used. Dehydrating agents are often employed to drive the cyclization forward when starting from carboxylic acids and aminoalcohols. Optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial to maximize the yield of the desired product and minimize the formation of byproducts, thus improving purity.

Principles of Green Chemistry in this compound Synthesis Optimization

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and sustainable processes. The 12 principles of green chemistry provide a framework for achieving this goal. tmv.ac.inny.govslideshare.netacs.orgscentspiracy.com

Waste Prevention: Designing synthetic routes that minimize or eliminate waste is paramount. This involves optimizing reactions for high atom economy, where most atoms of the reactants are incorporated into the final product. acs.orgscentspiracy.com

Atom Economy: Evaluating the atom economy of each synthetic step helps identify where significant byproducts are formed, prompting the search for alternative routes with better atom utilization. acs.orgscentspiracy.com

Less Hazardous Chemical Syntheses: Preferring synthetic methods that use and generate substances with minimal toxicity to humans and the environment. ny.govslideshare.netscentspiracy.com

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents and separation agents, and choosing safer alternatives when they are necessary. ny.govacs.orgscentspiracy.com Water, supercritical fluids, ionic liquids, and solventless conditions are examples of greener alternatives. tmv.ac.in

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Utilizing alternative energy sources like microwaves and ultrasound can also improve energy efficiency. tmv.ac.inslideshare.net

Use of Renewable Feedstocks: Employing renewable raw materials instead of depleting ones where technically and economically feasible. ny.govscentspiracy.com

Reduce Derivatives: Avoiding unnecessary derivatization steps like the use of protecting groups, which require additional reagents and generate waste. ny.govacs.orgscentspiracy.com

Catalysis: Using catalytic reagents, which are often more selective and efficient, in preference to stoichiometric reagents. tmv.ac.inacs.orgscentspiracy.com Various types of catalysis, including homogeneous, heterogeneous, biocatalysis, and asymmetric catalysis, can be explored. tmv.ac.in

Optimizing the synthesis of this compound through the lens of green chemistry would involve evaluating existing or proposed routes against these principles and seeking modifications or alternative strategies that reduce environmental impact and improve resource efficiency.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are valuable for exploring structure-activity relationships and potentially identifying compounds with improved properties. Modifications can be made to each part of the this compound structure: the isoxazole ring, the dihydrooxazole ring, the pentyl chain, and the phenoxy linker.

Modifications to the Isoxazole Ring: The methyl group at the 3-position and the substitution pattern at the 5-position can be altered. This might involve synthesizing isoxazole rings with different substituents or incorporating the isoxazole ring into a fused ring system. researchgate.netnih.govsciensage.infomdpi.com

Modifications to the Dihydrooxazole Ring: The substitution pattern on the dihydrooxazole ring can be varied. This would involve using different aminoalcohols or carboxylic acid derivatives in the cyclization step. nih.gov

Modifications to the Pentyl Chain: The length and composition of the alkyl chain can be changed. This might involve introducing branching, unsaturation, or heteroatoms within the chain.

Modifications to the Phenoxy Linker: The phenoxy group can be replaced with other aromatic or heteroaromatic systems, or the position of attachment to the heterocyclic rings can be altered. Substituents can also be added to the phenyl ring.

Computational and Theoretical Predictions for Structure-Activity Relationships (SAR)

Computational and theoretical methods play a crucial role in understanding the relationship between a compound's chemical structure and its biological activity (SAR). Techniques such as quantitative structure-activity relationships (QSAR) and molecular modeling are employed to predict how structural changes might affect activity. These methods often involve analyzing molecular descriptors and their correlation with observed biological effects. Software platforms like the Molecular Operating Environment (MOE) provide tools for SAR analysis, visualization, and the generation of QSAR models based on molecular descriptors.

In the context of this compound and related phenylisoxazole compounds, computational studies have been utilized in conjunction with experimental work to investigate their interactions with biological targets, such as viral capsid proteins. These studies aim to elucidate the molecular basis of activity and guide the design of new derivatives with potentially improved properties. While the principles of computational SAR are broadly applied in medicinal chemistry, specific detailed theoretical predictions and computational SAR data focused exclusively on this compound were not extensively detailed in the readily available academic search results.

Synthesis of Labeled this compound Analogues for Mechanistic Studies (e.g., Isotopic Labeling, Fluorescent Probes)

The synthesis of labeled analogues is essential for mechanistic studies, allowing researchers to track the compound's fate in biological systems or to investigate its interaction with specific targets. Common labeling strategies involve the incorporation of isotopes (such as 3H, 11C, or 18F) or fluorescent probes. Isotopic labeling is frequently used in pharmacokinetic and biodistribution studies, as well as in binding assays. For example, radiolabeled compounds, such as those labeled with 11C or 18F, are used in Positron Emission Tomography (PET) imaging to visualize their distribution in vivo.

The synthesis of isotopically labeled compounds often requires modified synthetic routes compared to the unlabeled parent compound, incorporating the isotope at a specific position in the molecule. Fluorescent probes, on the other hand, involve conjugating a fluorescent tag to the compound of interest, allowing for detection and imaging using fluorescence spectroscopy or microscopy. While the general methodologies for synthesizing labeled analogues are well-established, specific reports detailing the synthesis of isotopically labeled or fluorescently tagged analogues of this compound were not prominently found in the reviewed academic literature. Studies on labeled compounds in the search results primarily focused on other classes of molecules.

Academic Studies on Scalable Synthetic Pathways for this compound

Developing scalable synthetic pathways is a critical aspect of chemical research, particularly when a compound shows potential for broader applications. Scalable synthesis focuses on developing methods that can be efficiently and economically performed on a larger scale, beyond the typical laboratory bench scale. This often involves optimizing reaction conditions, using readily available and cost-effective reagents, and minimizing waste generation. Academic studies in this area explore various techniques to improve the efficiency and throughput of chemical synthesis. Examples from the literature include the development of scalable routes for complex natural products and semiconductor nanowires.

Despite the potential interest in this compound, academic studies specifically focused on developing scalable synthetic pathways for this particular compound were not extensively identified in the conducted literature search. Research on scalable synthesis in the provided results primarily discussed general approaches or their application to different classes of materials and molecules.

Molecular Mechanisms and Biological Interactions of Win Vi

Elucidation of Specific Molecular Binding Mechanisms of WIN VI

The antiviral activity of this compound is intrinsically linked to its ability to bind specifically to viral capsid proteins. This interaction is crucial for disrupting the viral life cycle, particularly the process of uncoating, which is necessary for the release of the viral genome into the host cell cytoplasm.

Identification and Validation of Protein Targets for this compound (e.g., Interactions with Rhinovirus proteins)

This compound has been extensively studied for its interactions with the capsid proteins of picornaviruses, a family of viruses that includes human rhinoviruses (HRVs) and enteroviruses (such as poliovirus and enterovirus 71). The primary protein target identified for this compound is the viral protein 1 (VP1), a major component of the picornavirus capsid nih.govpnas.orgasm.orgnih.govpnas.orgbmj.comoup.commedchemexpress.commedkoo.comnih.govnih.govpnas.org.

This compound binds to a specific hydrophobic pocket located within the VP1 protein nih.govpnas.orgbmj.comoup.commedkoo.comnih.govpnas.org. This pocket is typically occupied by a natural "pocket factor," often a fatty acid, in native virions bmj.com. This compound displaces this natural ligand and binds tightly within this pocket bmj.com. The binding site within VP1 has been characterized through structural studies, revealing the specific amino acid residues involved in the interaction oup.comrcsb.org. For instance, interactions with residues such as Y128, Y152, F186, I104, L106, Y197, and M221 in HRV14 VP1 have been reported oup.com.

The binding of this compound to the VP1 protein stabilizes the viral capsid structure pnas.orgasm.orgmedchemexpress.commedkoo.com. This stabilization prevents the necessary conformational changes and structural transitions in the capsid that are required for the virus to uncoat and release its RNA genome into the host cell after entry pnas.orgasm.orgmedchemexpress.commedkoo.com. Studies have shown that in the presence of this compound, virions remain intact and the viral RNA remains encapsidated asm.org. This mechanism effectively inhibits an early event in the viral replication cycle asm.org.

Validation of VP1 as the target has been supported by studies showing that mutations in the VP1 gene can lead to resistance to WIN compounds nih.gov.

Analysis of Ligand-Receptor Binding Kinetics and Thermodynamics

The binding interaction between this compound and its protein target, VP1, can be characterized by its kinetics and thermodynamics. Binding affinity, often represented by the equilibrium dissociation constant (Kd), provides a measure of the strength of the interaction. Lower Kd values indicate higher binding affinity bmglabtech.com.

Studies have determined the binding affinities (Kd values) of WIN 51711 (this compound) for human rhinovirus type 14 (HRV-14). Using saturation binding experiments and analysis by a nonlinear curve-fitting program, the Kd for Disoxaril (WIN 51711) with HRV-14 was found to be 0.08 µM nih.gov. The kinetic rates of association (kon) and dissociation (koff) were also determined, and the calculated Kd values from these rates were in agreement with those determined in saturation binding experiments nih.gov.

Data on binding affinities for WIN 51711 and related compounds with HRV-14 are presented in the table below.

| Compound | Kd (µM) |

| Win 52084 | 0.02 |

| Win 56590 | 0.02 |

| Disoxaril (WIN 51711) | 0.08 |

| Win 54954 | 0.22 |

Scatchard plots of binding data for these compounds indicated that approximately 40 to 60 molecules were bound per HRV-14 virion, consistent with the stoichiometry of the binding pocket in the capsid nih.gov. Hill plots showed no evidence of cooperativity in binding nih.gov.

Investigations into Enzymatic Modulation by this compound

Based on the available scientific literature, the primary mechanism of action of this compound against picornaviruses is the stabilization of the viral capsid protein VP1, which is a structural protein, not an enzyme. The documented research focuses on this compound's role in preventing the conformational changes required for viral uncoating and genome release pnas.orgasm.orgmedchemexpress.commedkoo.com.

While viral replication involves various viral and host enzymes, the mechanism by which this compound inhibits replication is not described as directly modulating the catalytic activity of these enzymes through inhibition or activation.

Inhibition and Activation Mechanisms of Target Enzymes

There is no substantial evidence in the provided search results to suggest that this compound directly inhibits or activates specific enzymes as its primary antiviral mechanism. Its action is centered on the structural integrity and dynamics of the viral capsid pnas.orgasm.orgmedchemexpress.commedkoo.com.

Biophysical Characterization of this compound-Biomolecule Complexes

Biophysical techniques have been instrumental in characterizing the interaction between this compound and viral capsids, providing insights into the structural basis of its antiviral activity.

X-ray crystallography has been a key technique used to determine the high-resolution structures of viral capsids in complex with WIN 51711 (this compound) pnas.orgpnas.orgnih.govrcsb.orgviperdb.orgnih.govresearchgate.net. These studies have visually confirmed the binding of this compound within the hydrophobic pocket of the VP1 protein and have elucidated the detailed interactions between the compound and the amino acid residues lining the pocket pnas.orgoup.comrcsb.org. For example, the structure of enterovirus 71 in complex with WIN 51711 has been determined at 3.2-Å resolution, showing the inhibitor replacing the natural pocket factor without inducing significant rearrangements in the capsid structure pnas.org. Comparisons of the structures of HRV14 complexed with WIN 51711 and other antiviral agents have also been reported rcsb.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR, can be used to study ligand binding to viral capsids and identify the specific atoms on the ligand that are in contact with the protein researchgate.net. This provides information about the binding epitope at atomic resolution researchgate.net. NMR has been utilized in studies involving WIN compounds and rhinoviruses researchgate.net.

Other biophysical techniques are generally employed in the characterization of biomolecule interactions and complexes. Dynamic Light Scattering (DLS) can be used to assess the aggregation state of proteins and evaluate complex formation by measuring changes in particle size distribution nuchemsciences.com. Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of binding interactions, including Kd, stoichiometry, enthalpy, and entropy nuchemsciences.com. While these techniques are relevant to biophysical characterization of biomolecule complexes, specific data for this compound using DLS or ITC were not prominently found in the provided search results, with the exception of ITC being mentioned as a method for thermodynamic analysis of target engagement nuchemsciences.com.

The biophysical characterization studies, particularly X-ray crystallography, have provided compelling evidence for the binding of this compound to the VP1 hydrophobic pocket and support the mechanism of capsid stabilization as the basis for its antiviral activity.

Spectroscopic Analysis of Binding Events

Spectroscopic methods such as fluorescence quenching and potentially circular dichroism are employed to analyze the binding interactions of compounds like WIN 55,212-2 with their target proteins, including cannabinoid receptors and other proteins like human serum albumin (HSA) researchgate.netacs.orgpublish.csiro.au. Fluorescence quenching analysis can indicate the mechanism of quenching and provide insights into binding constants and the nature of interactions, such as hydrophobic forces researchgate.net. Studies using fluorescence-based binding assays have been developed to assess ligand binding to cannabinoid receptors publish.csiro.aunottingham.ac.uk. While direct examples of circular dichroism being used specifically for WIN 55,212-2 binding to cannabinoid receptors were not prominently found in the search results, similar spectroscopic techniques are generally applicable to study conformational changes in proteins upon ligand binding researchgate.net.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Affinity Determination

ITC and SPR are biophysical techniques used to quantify the binding affinity and thermodynamics of molecular interactions. SPR has been utilized to study the binding of cannabinoid agonists, including WIN 55,212-2, to purified cannabinoid receptors incorporated into lipid bilayers researchgate.netresearchgate.netpitt.edu. These studies can determine dissociation constants (Kd) and provide insights into the conformational changes induced in the receptor upon ligand binding researchgate.netresearchgate.net. For instance, SPR studies have shown that WIN 55,212-2 binding to the human CB1 receptor induces distinct conformational changes compared to other agonists like CP 55,940 researchgate.netresearchgate.net. ITC is another method for determining binding affinities and thermodynamic parameters, though specific detailed examples for WIN 55,212-2 binding to cannabinoid receptors were not extensively detailed in the provided snippets, ITC is a standard technique for analyzing drug-protein interactions, including those with proteins like HSA researchgate.net.

Based on SPR studies with the human CB1 receptor, the binding affinity (Kd) for WIN 55,212-2 has been reported.

| Ligand | Target Receptor | Method | Kd (nM) | Reference |

| WIN 55,212-2 | human CB1 | SPR | 2 ± 0.4 | researchgate.net |

| WIN 55,212-2 | human CB1 | SPR | 10.7 ± 4.7* | researchgate.net |

| WIN 55,212-2 | human cloned CB1 | Ki | 62.3 | tocris.comfocusbiomolecules.com |

| WIN 55,212-2 | human cloned CB2 | Ki | 3.3 | tocris.comfocusbiomolecules.com |

*Kd for Gi1 protein binding to WIN 55,212-2 bound CB1 receptor. researchgate.net

WIN 55,212-2 also exhibits high plasma protein binding, with reported values around 95% to human plasma proteins, as measured by ultrafiltration and LC-MS analysis mdpi.comd-nb.info. Studies using high-performance affinity chromatography (HPAC) and molecular docking have investigated the binding affinity of synthetic cannabinoids, including WIN 55,212-2, to HSA, suggesting lipophilicity influences binding and indicating potential allosteric interactions with other compounds like (S)-ibuprofen researchgate.netmdpi.com.

Cellular and Subcellular Studies on this compound's Mechanistic Effects

Cellular and subcellular studies provide crucial insights into how WIN 55,212-2 exerts its effects within living systems. These studies explore its localization within cells and its impact on various cellular processes and signaling networks.

Modulation of Specific Cellular Signaling Cascades and Biochemical Pathways

WIN 55,212-2's activation of CB1 and CB2 receptors leads to the modulation of numerous downstream signaling pathways. A key mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels mdpi.comnih.gov. Additionally, WIN 55,212-2 activates mitogen-activated protein kinases (MAPKs), including p42 and p44 MAPK (ERK1/2), p38, and JNK wikipedia.orgfocusbiomolecules.commdpi.comfrontiersin.org. This activation can occur via receptor-mediated signaling wikipedia.orgfocusbiomolecules.com. The compound also influences the PI3K/Akt pathway, which is involved in cell growth, migration, and survival mdpi.comfrontiersin.org. Activation of CB1 receptors by WIN 55,212-2 can stimulate the PI3K/Akt pathway, contributing to effects like neuroprotection mdpi.com.

WIN 55,212-2 has been shown to modulate other pathways, including those related to calcium mobilization and ion channel regulation pnas.orgmdpi.com. It can inhibit TRPV1 channel activity through a calcineurin-dependent mechanism pnas.org. Furthermore, studies indicate that WIN 55,212-2 can influence pathways involved in apoptosis, proliferation, and inflammation, often mediated through the modulation of MAPK and Akt signaling peerj.complos.orgfrontiersin.orgresearchgate.net. For example, WIN 55,212-2 has been shown to induce apoptosis and reduce proliferation in certain cell lines researchgate.netfrontiersin.orgresearchgate.net.

Specific examples of signaling modulation by WIN 55,212-2 include:

Reduction in the activity of MAPK family proteins like ATF2, Erk 1/2, p38, MSK1, and JNK in certain cell types upon WIN 55,212-2 exposure frontiersin.org.

Activation of the ERK pathway following PKA inhibition via CB1 receptors in neuroblastoma cells mdpi.com.

Alteration of TRPV1 expression in dorsal root ganglia frontiersin.orgresearchgate.net.

Prevention of microglial activation, potentially through reducing glutamate (B1630785) release nih.gov.

Reduction in the release of inflammatory cytokines like IL-6, IL-8, and TNF-α in infected cardiomyocytes peerj.com.

Validation of Structure-Activity Relationships (SAR) through Molecular Biology and Biochemistry

Structure-Activity Relationship (SAR) studies, often combined with molecular biology and biochemistry techniques, help to understand how the chemical structure of WIN 55,212-2 relates to its biological activity and interaction with its targets. Modifications to the WIN 55,212-2 structure or studies using receptor mutants can reveal key residues involved in binding and activation.

For instance, mutational analysis of the CB1 receptor has demonstrated that certain residues are critical for the binding of some cannabinoid agonists but not for WIN 55,212-2, suggesting different binding motifs for structurally distinct cannabinoids publish.csiro.auresearchgate.net. Mutation of a lysine (B10760008) residue (Lys192) in transmembrane domain 3 of the human CB1 receptor affects the binding of other agonists but not WIN 55,212-2 researchgate.net. This highlights that despite binding to the same receptor, different agonists can interact with distinct sites or induce different conformational states publish.csiro.auresearchgate.netresearchgate.net.

SAR studies on aminoalkylindole compounds, including WIN 55,212-2, aim to understand the key binding interactions within the cannabinoid receptors researchgate.net. Correlation between binding affinity data and calculated binding energies for WIN 55,212-2 and its analogs can propose alternative binding conformations within the receptor pocket researchgate.net. Biochemical assays, such as G protein coupling studies, are used to validate the functional consequences of ligand binding and structural modifications, showing that WIN 55,212-2 is a strong inducer of Gi and Gβγi signaling researchgate.net.

Advanced Spectroscopic and Analytical Characterization of Win Vi

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, chemical reactivity, and molecular environment of molecules. filab.fr It exploits the magnetic properties of certain atomic nuclei, such as 1H and 13C. filab.frbyjus.comtechnologynetworks.com When a sample is placed in a strong magnetic field and exposed to radiofrequency waves, these nuclei absorb and re-emit energy at characteristic frequencies, providing detailed information about their local environment and connectivity. filab.frbyjus.com

For a compound like WIN VI, 1H and 13C NMR spectroscopy would be essential for complete structural elucidation. The chemical shifts of the signals in the NMR spectrum provide information about the electronic environment of each nucleus, which is indicative of the functional groups and types of atoms present. filab.frbyjus.comtechnologynetworks.com For instance, protons or carbons near electronegative atoms like oxygen or nitrogen (present in the isoxazole (B147169) and oxazoline (B21484) rings, and the phenoxy group of this compound) would typically show different chemical shifts compared to those in aliphatic chains.

Spin-spin coupling, observed as splitting of NMR signals, provides crucial information about the connectivity of atoms within the molecule. libretexts.org By analyzing the splitting patterns and coupling constants, the arrangement of protons on adjacent carbon atoms can be determined, allowing for the mapping of the molecular skeleton. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would further aid in confirming assignments and providing spatial relationship information. researchgate.netnih.gov COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. researchgate.net HMBC shows correlations between protons and carbons separated by two or three bonds, which is invaluable for piecing together the molecular structure, especially across heteroatoms or quaternary carbons. researchgate.net NOESY experiments can provide information about the spatial proximity of nuclei, helping to understand the molecule's three-dimensional structure and conformational preferences in solution. nih.gov

High-resolution NMR allows for the distinction between different nuclei and their environments, even in complex molecules. numberanalytics.com This sensitivity to molecular structure enables the determination of the number and type of atoms, their connectivity, and their spatial arrangement, which is critical for confirming the synthesized structure of this compound. numberanalytics.com

Advanced Mass Spectrometry Techniques for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. algimed.comlibretexts.orgresearchgate.net Advanced MS techniques offer high sensitivity and specificity, making them indispensable for the characterization of organic molecules like this compound. numberanalytics.comdrawellanalytical.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. numberanalytics.comveeprho.commeasurlabs.com This high mass accuracy allows for the determination of the elemental composition or molecular formula of a compound. algimed.comnumberanalytics.comveeprho.com For this compound, with a theoretical exact mass of 314.1630 g/mol for the neutral molecule metabolomicsworkbench.orgmetabolomicsworkbench.org, HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]+ or [M-H]-) with high precision. By comparing the experimentally determined exact mass to the calculated exact mass for the proposed molecular formula (C18H22N2O3), the elemental composition can be confirmed. algimed.comnumberanalytics.com HRMS is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. algimed.comveeprho.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis. numberanalytics.comwiley.comchromatographyonline.com In a typical MS/MS experiment, a precursor ion (often the molecular ion) is selected in the first mass analyzer, then fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. numberanalytics.comwiley.comchromatographyonline.com The pattern of these fragment ions provides detailed structural information about the precursor molecule. numberanalytics.comwiley.com

For this compound, MS/MS would be used to generate characteristic fragmentation patterns. The way the molecule breaks apart under controlled conditions provides clues about the connectivity of its atoms and the presence of specific functional groups. Analyzing the m/z values of the fragment ions and their relative abundances can help confirm the proposed structure and differentiate it from potential isomers. numberanalytics.comwiley.com

Furthermore, MS/MS is a powerful tool for the identification of metabolites. If this compound undergoes metabolic transformation, MS/MS can be used to analyze biological samples and identify potential metabolites by searching for compounds with related fragmentation patterns or characteristic neutral losses corresponding to common metabolic modifications (e.g., hydroxylation, glucuronidation). chromatographyonline.com The ability to select specific ions for fragmentation enhances the sensitivity and selectivity of the analysis, allowing for the detection and identification of metabolites even in complex biological matrices. chromatographyonline.com

Chromatographic Methodologies for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of purity, quantification of the target compound, and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. drawellanalytical.combsip.res.inresolvemass.cathermofisher.comimist.macmro.ineag.com GC is suitable for separating volatile and semi-volatile organic compounds. bsip.res.inresolvemass.cathermofisher.comeag.comphenomenex.com The sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. bsip.res.inresolvemass.cathermofisher.comimist.maeag.comphenomenex.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, and the ions are detected based on their m/z ratio. drawellanalytical.combsip.res.inresolvemass.cathermofisher.comcmro.in

For the characterization of this compound, GC-MS would be particularly useful for the identification and quantification of volatile byproducts that might be present from its synthesis or degradation. While this compound itself might not be sufficiently volatile for GC analysis without derivatization, volatile impurities or degradation products could be readily analyzed by this technique. The mass spectrum of each eluting peak provides a unique "fingerprint" that can be compared to mass spectral libraries for identification. drawellanalytical.comresolvemass.cathermofisher.comimist.ma The retention time on the GC column provides an additional piece of information for compound identification. thermofisher.comphenomenex.com

X-ray Crystallography for Determination of Solid-State Molecular Structure

Analysis of these complex structures reveals that WIN 52035 binds within a hydrophobic pocket in the viral capsid protein VP1 iucr.orgnih.gov. The binding of WIN compounds, including WIN 52035, to this pocket is thought to inhibit viral uncoating, a crucial step in the viral replication cycle iucr.orgnih.gov. The basic structure of these antiviral compounds, featuring an oxazoline ring, a phenoxy ring, an aliphatic chain, and an isoxazole ring, allows them to fit into this hydrophobic environment iucr.org.

Crystal data for the HRV14 mutant N1219S complex with WIN 52035 (PDB ID: 1RUG) indicates a cubic crystal system with the space group P 21 3 rcsb.org. The unit cell parameters for this complex are a = b = c = 445.1 Å, with all angles (α, β, γ) being 90° rcsb.org. This crystallographic information describes the unit cell of the virus-ligand complex crystal, providing the framework within which the arrangement of the viral proteins and the bound WIN 52035 molecules is determined.

While this provides insight into the conformation and interactions of this compound when bound to a protein, it is important to note that the solid-state structure of the isolated compound in its pure crystalline form might differ in terms of crystal packing and potentially subtle conformational details compared to its protein-bound state.

Other Advanced Spectroscopic Techniques (e.g., IR, UV-Vis, Raman Spectroscopy) for Functional Group and Vibrational Analysis

Beyond X-ray crystallography, various spectroscopic techniques are routinely employed to characterize organic compounds, providing complementary information about their functional groups, vibrational modes, and electronic transitions.

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Different functional groups within a molecule absorb infrared radiation at characteristic frequencies, allowing for their identification nih.govpicornaviridae.com. By analyzing the pattern of absorption bands in an IR spectrum, the presence of specific bonds and functional groups, such as C-H, C=C, C=N, C-O, and O-H stretches and bends, can be determined researchgate.netnih.gov. For a molecule like this compound, with its isoxazole, oxazoline, phenoxy, and aliphatic moieties, IR spectroscopy would be valuable in confirming the presence of characteristic vibrations associated with these structural elements, such as C=N stretches from the heterocyclic rings, C-O stretches from the ether and oxazoline ring, and C-H stretches from the aliphatic chain and aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum asm.orgscribd.com. This technique is particularly useful for studying molecules with conjugated pi systems and non-bonding electrons, which can undergo electronic transitions upon absorption of UV-Vis light asm.org. The phenoxy and isoxazole rings in this compound contain pi systems that would likely give rise to absorption bands in the UV region, providing information about the extent of conjugation and electronic properties of the molecule asm.org. UV-Vis spectroscopy is often used for quantitative analysis and to study electronic structure scribd.com.

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, often complementing IR spectroscopy researchgate.net. While IR measures changes in dipole moment during vibration, Raman measures changes in polarizability researchgate.net. This difference makes Raman spectroscopy particularly sensitive to symmetric vibrations and nonpolar bonds researchgate.net. For this compound, Raman spectroscopy could provide additional details about the vibrational modes of the ring systems and the aliphatic chain, offering a more complete picture of the molecule's vibrational landscape when combined with IR data researchgate.net.

While these spectroscopic techniques are standard tools for the comprehensive characterization of organic compounds and have been applied to related isoxazole and oxadiazole derivatives researchgate.netresearchgate.net, specific, detailed IR, UV-Vis, or Raman spectroscopic data (e.g., assigned peaks with wavenumbers/wavelengths and intensities) for the isolated this compound compound were not found in the publicly available search results. Obtaining such data would typically involve experimental measurements on a purified sample of this compound.

Computational and Theoretical Studies of Win Vi

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure of a molecule, predicting its reactivity, and simulating spectroscopic properties like NMR, IR, and UV-Vis spectra tegakari.netq-chem.comuniud.ituleth.canih.govaip.org. These calculations provide insights into molecular orbitals, charge distribution, bond energies, and transition states, which are crucial for understanding a compound's behavior. While these methods are widely applied in computational chemistry, specific results for "Win VI" were not found.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules

Molecular Dynamics simulations are used to study the time-dependent behavior of molecules and their interactions, particularly with biological macromolecules like proteins or nucleic acids researchgate.netyoutube.comuiuc.eduyoutube.comyoutube.comclick2drug.orgacs.orguniud.itnih.gov. MD simulations can provide information on binding poses, conformational changes, and the stability of molecular complexes. Software packages like GROMACS and NAMD are commonly used for such simulations researchgate.netyoutube.comyoutube.comyoutube.com. No specific MD simulation studies involving "this compound" were found in the search results.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSAR and QSPR modeling aim to establish mathematical relationships between the structural properties of molecules and their biological activities or physicochemical properties alvascience.comunistra.fralvascience.comchemcomp.comwikipedia.orgacs.orgaip.org. These models use molecular descriptors to predict the behavior of new or untested compounds. Various statistical methods and software tools are employed in QSAR/QSPR studies alvascience.comunistra.fralvascience.comchemcomp.com. No specific QSAR or QSPR models developed for or applied to "this compound" were identified.

In Silico Ligand-Based and Structure-Based Design Approaches for this compound Optimization

In silico design approaches, including ligand-based and structure-based methods, are used to discover and optimize molecules with desired properties chemcomp.comuol.declick2drug.orgnih.gov. Ligand-based methods rely on the knowledge of known active molecules, while structure-based methods utilize the 3D structure of a biological target. Techniques like virtual screening and molecular docking are integral to these approaches uol.deacs.orgclick2drug.orgnih.gov. Information regarding the application of these design strategies for the optimization of "this compound" was not found.

Emerging Research Areas and Future Perspectives for Win Vi Chemical Studies

Development of Novel Analytical Probes and Detection Systems Incorporating WIN VI

The precise and sensitive detection of chemical compounds is fundamental to understanding their behavior in various systems. For this compound, the development of novel analytical probes and detection systems represents a key emerging research area. While general analytical techniques for chemical compounds are well-established, specific methods tailored to the unique structure of this compound are not widely documented in the provided information. Future research could focus on designing probes that specifically target the isoxazole (B147169) or dihydro-oxazolyl functionalities of this compound, potentially utilizing fluorescence, electrochemical, or mass spectrometry-based detection methods. au.dkamericanprobe.comnih.govhellma.com Such probes could be invaluable for tracking the compound in biological systems, environmental samples, or during synthesis, offering enhanced sensitivity and selectivity. The integration of this compound into detection systems could also explore its potential as a recognition element if specific binding interactions beyond its known antiviral activity are discovered.

Exploration of New Biological Targets and Uncharacterized Mechanisms of Action

Research has demonstrated that WIN 52035 (this compound) exhibits antiviral activity, specifically against human rhinovirus 14. asm.orgiucr.orgresearchgate.netnih.govnih.govresearchgate.netasm.org Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1. iucr.orgresearchgate.netnih.govnih.gov This binding event stabilizes the viral capsid, thereby inhibiting the attachment of the virus to host cells and preventing the subsequent uncoating process necessary for viral replication. iucr.orgresearchgate.netnih.govnih.gov

| Compound | Known Biological Activity Against Rhinovirus 14 | Mechanism of Action |

| WIN 52035 | Inhibits attachment and eclipse (uncoating) nih.gov | Binds to hydrophobic pocket in VP1, stabilizes capsid iucr.orgresearchgate.netnih.govnih.gov |

Beyond this established antiviral activity, the exploration of other potential biological targets and uncharacterized mechanisms of action for this compound remains an important area for future research. Compounds within the broader isoxazole class have shown diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai Investigating whether this compound possesses any of these activities, and identifying the specific biological molecules or pathways involved, could uncover new therapeutic potentials. This could involve high-throughput screening assays, target identification studies using biochemical or cellular methods, and detailed investigations into downstream cellular effects.

Advanced Catalytic Approaches in the Synthesis of this compound and its Analogues

The efficient and sustainable synthesis of this compound and its structural analogues is crucial for both fundamental research and potential future applications. The chemical structure of this compound, with its multiple heterocyclic rings and aliphatic chain, presents synthetic challenges and opportunities. ontosight.ai While the provided information does not detail specific advanced catalytic approaches applied to this compound synthesis, this is a significant area for future chemical investigation.

Current synthetic routes to isoxazole and oxazoline-containing compounds could potentially be optimized or new catalytic methods developed to improve yield, reduce reaction steps, enhance stereoselectivity (if applicable to analogues), and minimize environmental impact. researchgate.netsec.govgoogle.com Research in this area could explore the use of transition metal catalysis, organocatalysis, or biocatalysis to facilitate key bond formations and functional group transformations required for the construction of the this compound scaffold and the synthesis of novel analogues with potentially improved properties.

Integration of 'Omics' Technologies (e.g., Proteomics, Metabolomics) in this compound Research

In the future, if the biological activity of this compound is further explored, proteomics could be used to analyze changes in protein expression levels or post-translational modifications in cells treated with the compound, providing insights into affected cellular pathways. researchgate.netnih.govasm.orgnih.govnih.gov Metabolomics could similarly be employed to profile changes in small molecule metabolites, revealing how this compound impacts cellular metabolism. researchgate.netnih.govasm.orgau.dknih.govnih.govfrontiersin.org The integration of data from both proteomics and metabolomics could offer a more holistic view of the cellular response to this compound, potentially identifying biomarkers of activity or toxicity and elucidating complex mechanisms of action. nih.govfrontiersin.org

Addressing Interdisciplinary Challenges and Opportunities in this compound Academic Chemical Research

Academic chemical research on a compound like this compound inherently involves navigating interdisciplinary challenges and capitalizing on collaborative opportunities. Fully understanding this compound requires expertise spanning chemical synthesis, analytical chemistry, structural biology (particularly concerning its interaction with viral capsids), virology, and potentially computational chemistry for structure-activity relationship studies and molecular docking. iucr.orgresearchgate.netnih.govnih.gov

Challenges may include the complexity of synthesizing sufficient quantities of this compound and its analogues for biological testing, developing highly sensitive analytical methods for detection in complex matrices, identifying and validating new biological targets, and interpreting complex 'omics' datasets. researchgate.netnih.govnih.govnih.gov Opportunities lie in fostering collaborations between chemists, biologists, pharmacologists, and computational scientists. nih.gov Such interdisciplinary efforts can accelerate the discovery process, from the rational design and synthesis of novel this compound analogues to the comprehensive characterization of their biological activities and mechanisms, ultimately advancing the understanding and potential applications of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.